Cas no 1696238-61-5 (3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid)

3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid
- 1696238-61-5
- EN300-1284971
-
- インチ: 1S/C13H21N3O4/c1-5-16-8-9(7-14-16)10(6-11(17)18)15-12(19)20-13(2,3)4/h7-8,10H,5-6H2,1-4H3,(H,15,19)(H,17,18)
- InChIKey: MFDAENNMRREEFO-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(=O)O)C1C=NN(CC)C=1)=O)C(C)(C)C
計算された属性
- 精确分子量: 283.15320616g/mol
- 同位素质量: 283.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 7
- 複雑さ: 354
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 93.4Ų
3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284971-250mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid |
1696238-61-5 | 250mg |
$579.0 | 2023-10-01 | ||
Enamine | EN300-1284971-1000mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid |
1696238-61-5 | 1000mg |
$628.0 | 2023-10-01 | ||
Enamine | EN300-1284971-2500mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid |
1696238-61-5 | 2500mg |
$1230.0 | 2023-10-01 | ||
Enamine | EN300-1284971-100mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid |
1696238-61-5 | 100mg |
$553.0 | 2023-10-01 | ||
Enamine | EN300-1284971-10000mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid |
1696238-61-5 | 10000mg |
$2701.0 | 2023-10-01 | ||
Enamine | EN300-1284971-500mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid |
1696238-61-5 | 500mg |
$603.0 | 2023-10-01 | ||
Enamine | EN300-1284971-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid |
1696238-61-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284971-5000mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid |
1696238-61-5 | 5000mg |
$1821.0 | 2023-10-01 | ||
Enamine | EN300-1284971-50mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid |
1696238-61-5 | 50mg |
$528.0 | 2023-10-01 |
3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid 関連文献
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acidに関する追加情報
Introduction to 3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 1696238-61-5)
3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 1696238-61-5) is a versatile organic compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, often referred to as a Boc-protected amino acid derivative, is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 1-ethyl-1H-pyrazol-4-yl substituent. These features make it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily block the reactivity of the amino group, allowing for selective functionalization of other parts of the molecule. This protection strategy is crucial in multi-step syntheses where the order of reactions must be carefully controlled to achieve the desired product. The Boc group can be easily removed under mild acidic conditions, making it a preferred choice for many synthetic chemists.
The amino group in this compound is a key functional group that can participate in various chemical reactions, such as amide formation, amidation, and coupling reactions. These reactions are fundamental in the synthesis of peptides, proteins, and other biologically active molecules. The presence of the amino group also imparts important biological properties to the compound, such as the ability to form hydrogen bonds and interact with biological targets.
The 1-ethyl-1H-pyrazol-4-yl substituent adds further complexity and functionality to the molecule. Pyrazoles are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The ethyl substitution on the pyrazole ring can influence the compound's solubility, stability, and biological activity, making it an attractive moiety for drug design and development.
Recent research has highlighted the potential of 3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid in various therapeutic applications. For instance, studies have shown that compounds with similar structures exhibit potent inhibitory activity against specific enzymes involved in disease pathways. One notable example is the inhibition of kinases, which are key targets in cancer therapy. The ability to selectively target these enzymes can lead to more effective and less toxic treatments.
In addition to its therapeutic potential, this compound has also been explored for its use in peptide synthesis. The Boc protection strategy allows for the sequential addition of amino acids to form peptides with high purity and yield. This is particularly important in the development of peptide-based drugs, which have gained significant attention due to their high specificity and low toxicity compared to traditional small molecule drugs.
The synthesis of 3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid typically involves several steps. One common approach is to start with an appropriate starting material that contains both the carboxylic acid and pyrazole functionalities. The amino group is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O). Subsequent functionalization steps can be carried out to introduce additional substituents or modify existing ones. The final step involves deprotection under acidic conditions to reveal the free amino group.
The characterization of this compound is essential for ensuring its purity and identity. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used for this purpose. NMR provides detailed information about the molecular structure, while MS confirms the molecular weight and helps identify any impurities or by-products. IR spectroscopy can be used to verify the presence of specific functional groups.
In conclusion, 3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 1696238-61-5) is a valuable compound with diverse applications in chemistry and pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing complex molecules and bioactive compounds. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
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